Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group linked to a piperazine ring bearing a fluorophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The specific pathways and downstream effects would depend on the specific targets involved.
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have diverse pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds, such as indole derivatives, are known to have a variety of effects at the molecular and cellular level . These effects can include changes in cellular function, inhibition of specific enzymes, and modulation of receptor activity.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-fluoroaniline with piperazine under suitable conditions.
Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Thiophene-2-carboxylate: The sulfonylated piperazine derivative is then coupled with methyl thiophene-2-carboxylate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under suitable conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Methyl 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Methyl 3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Uniqueness
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-23-16(20)15-14(6-11-24-15)25(21,22)19-9-7-18(8-10-19)13-4-2-12(17)3-5-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACNBBXJDVJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.